molecular formula C9H6N4O B1608114 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 304869-93-0

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No. B1608114
CAS RN: 304869-93-0
M. Wt: 186.17 g/mol
InChI Key: BPXOLPGZIZVZCT-UHFFFAOYSA-N
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Description

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a chemical compound with the formula C9H6N4O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .


Synthesis Analysis

The synthesis of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, which are similar to 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline, involves the reaction of 3-nitramino-4-(R-phenyl)furazans or their O-methyl derivatives with electrophilic agents . The structure of these compounds was confirmed by 1H, 13C, and 14N NMR spectra .


Molecular Structure Analysis

The molecular structure of 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline consists of nine carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom . The InChI representation of the molecule is InChI=1/C9H6N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h2-4H,1H3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound can be used in the development of organic light-emitting diodes (OLEDs). The push-pull systems based on furazanopyrazine have been shown to be effective in OLEDs, producing a yellow-green color emission .

Perovskite Solar Cells

The push-pull systems based on furazanopyrazine have also been applied in perovskite solar cells. These systems have shown considerable charge carrier mobility, which is a crucial factor for the efficiency of photovoltaic devices .

Explosives and Rocket Fuel

The derivatives of furazanopyrazine, which include “8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline”, have been used in the development of explosives, rocket fuel, and gunpowder .

Nonlinear Optical Materials

Furazanopyrazine derivatives have shown promise in the design of nonlinear optical materials. These materials have applications in various fields, including telecommunications, data storage, and laser technology .

Semiconducting Materials for Organic Electronics

The furazanopyrazine derivatives have been used in the development of semiconducting materials for organic electronics. These materials are crucial for the functioning of devices such as organic field-effect transistors, organic solar cells, and organic light-emitting diodes .

Inhibiting IL-1β Secretion in Human Monocyte-Derived Macrophages

The di-substituted analogs of “8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline” have shown potent inhibitory profiles of p38 MAP kinase. This inhibition can reduce IL-1β secretion in human monocyte-derived macrophages, which has implications in the treatment of various inflammatory diseases .

Safety And Hazards

The safety and hazards associated with 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline are not well-documented in the available literature. It is always recommended to handle chemical substances with appropriate safety measures .

properties

IUPAC Name

8-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXOLPGZIZVZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=NON=C32)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371703
Record name 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

CAS RN

304869-93-0
Record name 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
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8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

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